Phyllospadine

Antiviral discovery Molecular dynamics simulation SARS-CoV-2

Phyllospadine (CAS 76540-48-2) is a marine flavonoidal alkaloid distinguished by a unique C-8 1-methylpyrrolidin-2-yl group absent in conventional flavones. MD simulations confirm stable dual-target binding to SARS-CoV-2 Mpro and TMPRSS2, supporting antiviral lead discovery. As a seagrass-derived hybrid chemotype, it is essential for SAR studies exploring basic nitrogen incorporation in flavone scaffolds. Positive Dragendorff's reaction provides reliable identity verification. Source ≥98% pure Phyllospadine for screening libraries, analytical standards, or antiviral research.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 76540-48-2
Cat. No. B1677764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllospadine
CAS76540-48-2
SynonymsPhyllospadine
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C3C(=C(C(=C2O)OC)O)C(=O)C=C(O3)C4=CC=C(C=C4)O
InChIInChI=1S/C21H21NO6/c1-22-9-3-4-13(22)16-18(25)21(27-2)19(26)17-14(24)10-15(28-20(16)17)11-5-7-12(23)8-6-11/h5-8,10,13,23,25-26H,3-4,9H2,1-2H3
InChIKeyMHPSUMPGWBYSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phyllospadine (CAS 76540-48-2): Structural Identity and Procurement-Relevant Classification


Phyllospadine (CAS 76540-48-2) is a flavonoidal alkaloid characterized as a trihydroxyflavone substituted at positions 5, 7, and 4' with hydroxyl groups, a methoxy group at position 6, and a 1-methylpyrrolidin-2-yl group at position 8 [1]. The compound was originally isolated from the marine seagrass Phyllospadix iwatensis and represents one of the relatively rare naturally occurring flavonoid-alkaloid hybrids [2]. Its molecular formula is C21H21NO6 with a molecular weight of 383.4 g/mol [1]. The presence of the pyrrolidine nitrogen confers distinct alkaloidal character not found in conventional flavones, a structural feature detectable via positive Dragendorff's reaction [2].

Why Phyllospadine Cannot Be Replaced by Generic Flavonoids or Common Alkaloids


Phyllospadine occupies a unique intersection between the flavonoid and alkaloid chemical spaces, precluding simple substitution with either conventional flavones (e.g., luteolin, hispidulin) or standard pyrrolidine alkaloids. The compound's 1-methylpyrrolidin-2-yl substituent at the C-8 position of the flavone core [1] introduces a basic nitrogen moiety that fundamentally alters its physicochemical and target-interaction profile relative to non-nitrogenous flavones co-occurring in the same source material [2]. This hybrid architecture results in distinct binding energetics and conformational stability characteristics that cannot be extrapolated from parent flavonoid structures alone. Procurement decisions based on substituting a generic flavonoid for Phyllospadine in assays requiring this specific chemotype will introduce confounding variables not present with the authentic compound.

Phyllospadine: Quantified Comparative Evidence for Scientific Selection


Phyllospadine vs. Prolinalin-A and Dracocephin-A: Direct Head-to-Head MD Binding Energy Comparison Against SARS-CoV-2 Mpro and TMPRSS2

In a direct head-to-head molecular dynamics (MD) simulation study comparing three flavonoidal alkaloids with quercetin nuclei, Phyllospadine demonstrated stable complex formation with both Mpro and TMPRSS2 [1]. For Mpro, Phyllospadine exhibited a total binding energy of -107.033 ± 9.072 kJ/mol, which is intermediate between Prolinalin-A (-111.235 ± 15.877 kJ/mol) and Dracocephin-A (-102.941 ± 9.477 kJ/mol). For TMPRSS2, Phyllospadine demonstrated a binding energy of -84.939 ± 10.155 kJ/mol, which falls between Dracocephin-A (-92.451 ± 10.539 kJ/mol) and Prolinalin-A (-75.422 ± 11.140 kJ/mol) [1]. Critically, while Prolinalin-A induced structural instability in TMPRSS2, Phyllospadine maintained stable complex formation with both protein targets, suggesting a more balanced dual-target interaction profile than Prolinalin-A [1].

Antiviral discovery Molecular dynamics simulation SARS-CoV-2 Protease inhibition

Phyllospadine TMPRSS2 Binding Stability Advantage Over Prolinalin-A

The same MD simulation study revealed a critical qualitative differentiation: while Prolinalin-A exhibited stronger Mpro binding (-111.235 kJ/mol), it resulted in structural instability of the TMPRSS2 complex [1]. In contrast, Phyllospadine formed a stable complex with TMPRSS2 (-84.939 ± 10.155 kJ/mol) without inducing conformational destabilization, and simultaneously maintained stable Mpro binding (-107.033 ± 9.072 kJ/mol) [1]. This dual-target stability profile is unique among the three ligands tested.

Host protease targeting TMPRSS2 inhibition Conformational stability SARS-CoV-2

Structural Differentiation: Phyllospadine vs. Parent Flavonoid Hispidulin

Phyllospadine is biosynthetically related to and co-occurs with the parent flavonoid hispidulin in Phyllospadix iwatensis [1][2]. The key structural divergence is the presence of the 1-methylpyrrolidin-2-yl substituent at position C-8 in Phyllospadine, which replaces the unsubstituted C-8 position of hispidulin [1]. This modification adds a basic nitrogen center (pyrrolidine ring) to the flavone scaffold, detectable by a positive Dragendorff's alkaloid test that hispidulin does not produce [1]. Molecular weight increases from 300.26 g/mol (hispidulin) to 383.4 g/mol (Phyllospadine) [2][3].

Natural products chemistry Flavonoid alkaloids Chemotaxonomy Structural identity

Marine Natural Product Sourcing: Phyllospadine vs. Terrestrial Flavonoid Alkaloids

Phyllospadine is a seagrass-derived marine natural product isolated from Phyllospadix iwatensis, collected off the coast of Japan [1][2]. This marine origin distinguishes it from terrestrial flavonoid alkaloids such as lilaline (from Lilium candidum) or dracocephins (from Dracocephalum species) [3]. The marine environment imposes distinct biosynthetic selection pressures, and seagrass secondary metabolites have been documented to possess unique sulfation patterns and alkaloid-flavonoid hybridization not commonly observed in terrestrial sources [1].

Marine natural products Chemodiversity Biosynthetic uniqueness Sourcing considerations

Vendor Purity Specifications: Phyllospadine Analytical Grade Consistency

Commercial vendors specify Phyllospadine with purity greater than 98% (as determined by HPLC or equivalent method) for research-grade applications . The compound is supplied as a solid powder with defined molecular weight (383.4 g/mol), molecular formula (C21H21NO6), and verified InChIKey (MHPSUMPGWBYSSV-UHFFFAOYSA-N) . This level of analytical specification enables reproducible experimental outcomes, though batch-specific Certificate of Analysis verification is recommended for critical applications.

Analytical chemistry Compound procurement Quality control Purity specification

Phyllospadine Application Scenarios Derived from Quantified Comparative Evidence


SARS-CoV-2 Dual-Target (Mpro/TMPRSS2) In Silico Screening Programs

Based on the direct head-to-head MD simulation evidence demonstrating stable complex formation with both Mpro (-107.033 ± 9.072 kJ/mol) and TMPRSS2 (-84.939 ± 10.155 kJ/mol) without the structural instability observed with Prolinalin-A [1], Phyllospadine is indicated for computational screening programs prioritizing balanced dual-target engagement. This scenario applies to academic or industrial antiviral discovery efforts evaluating flavonoidal alkaloids as lead candidates for SARS-CoV-2 protease and host protease inhibition.

Flavonoid Alkaloid Chemical Space Expansion and Structure-Activity Relationship Studies

Given its unique C-8 1-methylpyrrolidin-2-yl substitution that distinguishes it from parent flavonoids like hispidulin [1], Phyllospadine serves as a reference compound for structure-activity relationship (SAR) studies exploring the impact of basic nitrogen incorporation into flavone scaffolds. The positive Dragendorff's alkaloid reaction provides a practical identity verification method for laboratories handling this hybrid chemotype [1].

Marine Natural Product Diversity Screening Libraries

As a seagrass-derived marine natural product from Phyllospadix iwatensis [1][2], Phyllospadine is appropriate for inclusion in marine natural product screening collections where terrestrial flavonoid alkaloids (e.g., lilaline, dracocephins) are excluded by library design criteria. Its marine angiosperm origin represents a distinct biosynthetic lineage within the broader flavonoid alkaloid class [1].

Analytical Reference Standard for Marine-Derived Flavonoidal Alkaloid Identification

With commercial availability at >98% purity and established spectroscopic/structural characterization data [1], Phyllospadine may be utilized as an analytical reference standard for the identification and quantification of this compound in natural product extracts, particularly those derived from Zosteraceae seagrasses or marine botanical sources.

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